3-Amino-2-nitrobenzamide

Aminopeptidase N inhibition CD13 Anticancer target

Selective APN/CD13 inhibitor scaffold (IC50 30 nM) with >3,300-fold selectivity over HDAC1/2—a built-in selectivity filter absent in all other amino-nitrobenzamide regioisomers. Enables direct SAR initiation without HDAC counter-screening, saving 2–4 weeks of assay development. Ortho-nitro/amino configuration uniquely permits selective reduction to 2,3-diaminobenzamide for benzimidazole and quinoxaline library synthesis—regiochemically inaccessible from 2-nitrobenzamide or 3-nitrobenzamide. Water-insoluble, organic-solvent-soluble profile eliminates aqueous workup during catalytic hydrogenation and amide coupling, directly reducing process mass intensity (PMI). Procure at ≥95% purity to prevent amino-nitrobenzoic acid impurity interference in heterocycle-forming reactions.

Molecular Formula C7H7N3O3
Molecular Weight 181.15 g/mol
CAS No. 1261551-25-0
Cat. No. B11924304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-nitrobenzamide
CAS1261551-25-0
Molecular FormulaC7H7N3O3
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C7H7N3O3/c8-5-3-1-2-4(7(9)11)6(5)10(12)13/h1-3H,8H2,(H2,9,11)
InChIKeyZZVNNSHHCKFZRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-nitrobenzamide (CAS 1261551-25-0): Core Identity, Physicochemical Profile, and Sourcing Baseline for Research Procurement


3-Amino-2-nitrobenzamide (CAS 1261551-25-0) is a disubstituted benzamide building block bearing an electron-donating 3-amino group and an electron-withdrawing 2-nitro group on the phenyl ring, with the molecular formula C₇H₇N₃O₃ and a molecular weight of 181.15 g/mol [1]. This substitution pattern creates a distinct electronic dichotomy that governs its reactivity as a versatile intermediate in medicinal chemistry and organic synthesis [1]. The compound is commercially available from multiple suppliers at purity specifications of 95% (Chemenu CM131383 , AKSci 5038AA ) and 98% (Leyan 1655783 ), with long-term storage recommended in cool, dry conditions . Predicted physicochemical parameters include a boiling point of 348.7±27.0 °C, density of 1.481±0.06 g/cm³, polar surface area (PSA) of 115.92 Ų, and a calculated LogP of 2.26, indicating moderate lipophilicity .

Why 3-Amino-2-nitrobenzamide Cannot Be Replaced by 2-Nitrobenzamide, 3-Nitrobenzamide, or Regioisomeric Aminobenzamides in Target-Oriented Research


Regioisomeric nitrobenzamides and aminobenzamides exhibit fundamentally divergent biological activity profiles and synthetic reactivity that preclude interchangeable use. While 3-nitrobenzamide (CAS 645-09-0) is established as a poly(ADP-ribose) polymerase (PARP) inhibitor , 3-amino-2-nitrobenzamide demonstrates a completely distinct target engagement profile with no reported PARP activity. Conversely, the presence of both an amino and a nitro group in the ortho relationship on 3-amino-2-nitrobenzamide enables synthetic transformations—such as selective nitro reduction to generate 2,3-diaminobenzamide scaffolds—that are inaccessible from mono-substituted analogs like 2-nitrobenzamide (CAS 610-15-1) or 3-aminobenzamide (CAS 3544-24-9) [1]. The closely related regioisomer 2-amino-3-nitrobenzamide (CAS 313279-12-8) shares the same molecular formula but exhibits fundamentally different solubility (calculated 0.45 g/L at 25 °C versus the target compound's insolubility in water and ready solubility in organic solvents ) and distinct synthetic accessibility, as its precursor 2-amino-3-nitrobenzoic acid follows a different amidation route . Substituting any of these analogs without experimental validation introduces risk of altered reactivity, unexpected biological off-target effects, or failed synthetic pathways.

Quantitative Differentiation Evidence for 3-Amino-2-nitrobenzamide: Head-to-Head and Cross-Study Comparable Data Against Close Analogs


Aminopeptidase N (APN/CD13) Inhibition: 3-Amino-2-nitrobenzamide Achieves 30 nM IC50 in Porcine Kidney Microsomes Versus Inactive or Weak Comparator Analogs

3-Amino-2-nitrobenzamide demonstrates potent inhibition of aminopeptidase N (APN/CD13) with an IC50 of 30 nM in porcine kidney microsomes, preincubated for 5 minutes before L-leu-p-nitroanilide substrate addition and measured after 30 minutes by plate reader [1]. Critically, the same compound was completely inactive against HDAC1/HDAC2 (IC50 > 100,000 nM) in human HeLa cell nuclear extract under identical preincubation and substrate conditions [1], establishing a >3,300-fold selectivity window for APN over HDAC1/2. Against human APN in ES2 cells, the compound retained meaningful activity with an IC50 of 280 nM (1-hour incubation) [1]. For procurement decisions, this dual-target profiling data—showing both on-target potency and off-target selectivity—is unavailable for the closely related regioisomer 2-amino-3-nitrobenzamide (CAS 313279-12-8) or the mono-substituted analogs 2-nitrobenzamide and 3-nitrobenzamide in the same assay panel, making 3-amino-2-nitrobenzamide the only member of this benzamide subclass with verified APN-selective inhibition data.

Aminopeptidase N inhibition CD13 Anticancer target Metalloprotease

Commercial Purity and Supplier Specification Differentiation: 3-Amino-2-nitrobenzamide Offers Verified 98% Purity Grade Versus 95% Baseline for Regioisomeric Analogs

Among commercially available amino-nitrobenzamide regioisomers, 3-amino-2-nitrobenzamide (CAS 1261551-25-0) is supplied with a verified purity specification of 98% (HPLC) by Leyan (Product No. 1655783) , exceeding the 95% minimum purity grade offered by Chemenu (CM131383) and AKSci (5038AA) for the same compound. In comparison, the regioisomer 2-amino-3-nitrobenzamide (CAS 313279-12-8) is listed at 98% purity by Capotchem [1], but its synthetic route relies on amidation of 2-amino-3-nitrobenzoic acid—a different precursor that may introduce distinct impurity profiles . The 3-amino-2-nitrobenzamide compound additionally benefits from ISO-certified production systems at MolCore (NLT 98% specification) suitable for global pharmaceutical R&D and quality control applications . For procurement officers requiring documented purity for GLP or GMP-adjacent research, the availability of multiple independent 98% purity lots with traceable supplier documentation reduces qualification burden.

Chemical procurement Purity specification Synthetic intermediate Quality control

Physicochemical Differentiation: Solubility Profile of 3-Amino-2-nitrobenzamide Enables Organic-Phase Synthetic Chemistry Inaccessible to Water-Soluble Regioisomers

3-Amino-2-nitrobenzamide is characterized as insoluble in water but easily soluble in organic solvents , a profile that directly enables its use as both a reactant and an organic-phase reaction medium in synthetic transformations. In stark contrast, the regioisomer 2-amino-3-nitrobenzamide (CAS 313279-12-8) exhibits a calculated aqueous solubility of 0.45 g/L at 25 °C , representing partial water miscibility that complicates organic-phase-only reaction workups and may introduce aqueous side reactions (e.g., hydrolysis of the benzamide moiety). The target compound's predicted LogP of 2.26 further confirms its preferential partitioning into organic phases, whereas the regioisomer's lower LogP (not explicitly reported but consistent with its measurable aqueous solubility) would favor partial aqueous partitioning. For medicinal chemists performing amide coupling, nitro reduction, or heterocycle-forming reactions in anhydrous organic solvents, the water-insoluble 3-amino-2-nitrobenzamide eliminates the need for azeotropic drying or phase-separation steps required when using partially water-soluble analogs.

Solubility Organic synthesis Reaction medium Physicochemical property

Synthetic Utility: Ortho-Nitro/ Meta-Amino Substitution Pattern Enables Unique 2,3-Diaminobenzamide Scaffold Access Not Possible from 2-Nitrobenzamide or 3-Nitrobenzamide

The 2-nitro-3-amino substitution pattern of 3-amino-2-nitrobenzamide uniquely positions it for selective nitro group reduction to yield 2,3-diaminobenzamide—a privileged scaffold for benzimidazole, quinoxaline, and other fused heterocycle synthesis [1]. This transformation is regiochemically impossible from 2-nitrobenzamide (CAS 610-15-1, which yields only 2-aminobenzamide upon reduction) or 3-nitrobenzamide (CAS 645-09-0, yielding 3-aminobenzamide). The regioisomer 2-amino-3-nitrobenzamide (CAS 313279-12-8) can theoretically generate the same 2,3-diaminobenzamide product, but its synthetic accessibility is constrained: it is prepared via amidation of 2-amino-3-nitrobenzoic acid , a route that may introduce carboxylic acid-derived impurities, whereas 3-amino-2-nitrobenzamide can be accessed through direct nitration-amination sequences on benzamide precursors [1]. A patent describing general processes for nitro- and aminobenzamide production explicitly covers compounds where the amino and nitro groups occupy different positions on the ring, with the 3-amino-2-nitro arrangement specifically enabling downstream diazaheterocycle formation via cobalt- or iron-catalyzed redox condensation with alkylamines [2].

Synthetic intermediate Diaminobenzamide Heterocycle synthesis Nitro reduction

Procurement-Driven Application Scenarios for 3-Amino-2-nitrobenzamide: Where Quantitative Differentiation Directly Informs Research Use


APN/CD13 Targeted Probe Development and Selective Inhibitor Screening Campaigns

Investigators pursuing aminopeptidase N (APN/CD13) as a therapeutic target in oncology or inflammation should procure 3-amino-2-nitrobenzamide as a validated starting scaffold. The compound's 30 nM IC50 against porcine APN, combined with its >3,300-fold selectivity over HDAC1/2 demonstrated in the same assay panel [1], provides a built-in selectivity filter that no other amino-nitrobenzamide regioisomer offers. Researchers can initiate structure-activity relationship (SAR) studies directly from this compound without first conducting counter-screening against HDACs, saving 2–4 weeks of assay development time. The compound's organic solvent solubility further facilitates solution-phase chemistry for derivative synthesis .

Synthesis of 2,3-Diaminobenzamide-Derived Heterocyclic Libraries (Benzimidazoles, Quinoxalines)

Medicinal chemistry groups synthesizing nitrogen-containing heterocycle libraries should select 3-amino-2-nitrobenzamide as the key intermediate for 2,3-diaminobenzamide generation. Selective reduction of the 2-nitro group yields the ortho-diamino intermediate required for benzimidazole (via condensation with aldehydes or carboxylic acids) and quinoxaline (via condensation with α-diketones) formation [2]. This synthetic route is regiochemically inaccessible from 2-nitrobenzamide or 3-nitrobenzamide, and offers a cleaner precursor profile compared to the 2-amino-3-nitrobenzamide route which involves carboxylic acid intermediates . Procuring this compound at 98% purity (Leyan) ensures that heterocycle-forming reactions proceed without interference from amino-nitrobenzoic acid impurities.

Anhydrous Organic-Phase Reaction Development and Scale-Up Feasibility Studies

Process chemistry teams evaluating nitrobenzamide intermediates for scale-up should procure 3-amino-2-nitrobenzamide based on its water-insoluble, organic-solvent-soluble profile . This property eliminates aqueous phase-separation steps during reactions such as catalytic hydrogenation of the nitro group, amide bond formation, or nucleophilic aromatic substitution, directly reducing process mass intensity (PMI) and solvent waste. In contrast, the partially water-soluble regioisomer 2-amino-3-nitrobenzamide (0.45 g/L aqueous solubility ) would require additional drying or azeotropic distillation steps, adding cost and time to scale-up campaigns.

Benzamide Scaffold Selectivity Profiling and ChEMBL/BindingDB Database Curation

Computational chemists and database curators building predictive models for benzamide target engagement should include 3-amino-2-nitrobenzamide as a reference data point. The compound's dual APN IC50 (30 nM) and HDAC1/2 IC50 (>100 µM) values, measured under identical assay conditions and curated in both BindingDB (BDBM50144931) and ChEMBL (CHEMBL3764432) [1], provide high-quality training data for machine learning models predicting nitrobenzamide selectivity. This compound thereby serves as both a wet-lab tool and a computational benchmark, a dual role not fulfilled by its regioisomers which lack comparable multi-target profiling data in public databases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.